4-(2-Phenylphenoxymethyl)benzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-phenylphenoxy)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c21-22-20(23)17-12-10-15(11-13-17)14-24-19-9-5-4-8-18(19)16-6-2-1-3-7-16/h1-13H,14,21H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHMSOQRVXQNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization of 4 2 Phenylphenoxymethyl Benzohydrazide and Its Analogues
Vibrational Spectroscopy for Functional Group Identification (Fourier Transform Infrared Spectroscopy)
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for the identification of functional groups within a molecule. The infrared spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its bonds. For benzohydrazide (B10538) derivatives, characteristic absorption bands reveal the presence of key structural motifs.
In the analogue 4-[(4-methylbenzyl)oxy]benzohydrazide, prominent peaks are observed that can be correlated to the structure of 4-(2-Phenylphenoxymethyl)benzohydrazide. nih.gov The N-H stretching vibrations of the hydrazide moiety typically appear as strong bands in the region of 3200-3400 cm⁻¹. derpharmachemica.comderpharmachemica.com Specifically, a band at 3374 cm⁻¹ in the analogue is indicative of these N-H stretches. nih.gov The carbonyl group (C=O) of the amide is another key feature, presenting a strong absorption band typically between 1630 and 1680 cm⁻¹. For the reference analogue, this band is observed at 1644 cm⁻¹. nih.gov
The presence of the aromatic rings (phenyl and phenoxy) is confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ range and C-H stretching vibrations just above 3000 cm⁻¹. The ether linkage (C-O-C), a crucial part of the phenoxymethyl (B101242) bridge, is typically identified by its stretching vibrations in the 1000-1300 cm⁻¹ region.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observed in Analogue (cm⁻¹) nih.gov | Intensity |
|---|---|---|---|
| N-H Stretch (Hydrazide) | 3200 - 3400 | 3374 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Not specified | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Not specified | Medium |
| C=O Stretch (Amide I) | 1630 - 1680 | 1644 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Not specified | Medium |
| C-O-C Stretch (Ether) | 1000 - 1300 | Not specified | Strong |
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR, 2D-NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, several distinct signals are expected. The protons of the NH and NH₂ groups of the hydrazide moiety would likely appear as broad singlets in the downfield region, typically between δ 8.0 and δ 11.0 ppm, and around δ 4.0 ppm, respectively, depending on the solvent and concentration. nih.govderpharmachemica.com The aromatic protons from the three phenyl rings would resonate in the range of δ 6.8-8.0 ppm. The methylene (B1212753) protons (-CH₂-) of the ether linkage are particularly diagnostic, expected to produce a singlet around δ 5.0 ppm. nih.gov The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the benzohydrazide is the most deshielded, appearing significantly downfield, typically above δ 160 ppm. derpharmachemica.com In the reference analogue, this signal is found at δ 168.4 ppm. nih.gov The aromatic carbons will produce a cluster of signals between δ 110 and δ 160 ppm. The carbon of the methylene bridge (-CH₂-) is expected around δ 70 ppm, as seen in the analogue (δ 70.1 ppm). nih.gov
2D-NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment. COSY would reveal proton-proton coupling networks within the aromatic rings, while HSQC would correlate each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~168.4 |
| Aromatic C-H / C | ~6.8 - 8.0 | ~114 - 162 |
| -O-CH₂-Ar | ~5.1 | ~70.1 |
| -NH- | ~9.0 - 10.0 (broad s) | - |
| -NH₂ | ~4.1 (broad s) | - |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₂₀H₁₈N₂O₂), the expected molecular weight is approximately 330.14 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 331.15.
The fragmentation of benzohydrazide derivatives under electron impact (EI) or collision-induced dissociation (CID) often involves characteristic bond cleavages. Key fragmentation pathways for this compound would likely include:
Alpha-cleavage: Cleavage of the C-C bond between the carbonyl group and the phenyl ring, leading to the formation of a benzoyl cation or related fragments.
Cleavage of the hydrazide bond: Fission of the N-N or C-N bonds of the hydrazide moiety.
Cleavage of the ether linkage: The C-O bonds in the phenoxymethyl bridge are susceptible to cleavage, which would lead to fragments corresponding to the phenoxy and the benzyl (B1604629) portions of the molecule. A major fragmentation would be the cleavage of the benzyl-oxygen bond, potentially forming a stable tropylium-like cation at m/z 181 (C₁₃H₉O⁺) or a phenoxymethyl radical.
X-ray Crystallography for Three-Dimensional Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While crystal structure data for this compound itself is not available, analysis of its analogue, 4-[(4-methylbenzyl)oxy]benzohydrazide, offers significant insights. nih.gov
The crystal structure of the analogue reveals a non-coplanar conformation. nih.gov The central phenyl ring of the benzoyl moiety forms a significant dihedral angle with the benzyl group. nih.gov A similar non-planar structure would be expected for this compound, with the phenyl and phenoxy groups likely adopting a twisted conformation relative to the central benzohydrazide core to minimize steric hindrance.
| Parameter/Feature | Expected Observation |
|---|---|
| Molecular Conformation | Non-coplanar, with significant dihedral angles between aromatic rings. |
| Dominant Intermolecular Interaction | N-H···O hydrogen bonding. |
| Supramolecular Structure | Formation of hydrogen-bonded chains or sheets. |
| Key Bond Lengths (Å) | C=O (~1.24 Å), N-N (~1.42 Å) |
In Vitro Biological Evaluation of Benzohydrazide Derivatives with Preclinical Efficacy Focus
Antimicrobial Spectrum of Activity of Benzohydrazide (B10538) Analogues
Benzohydrazide derivatives have demonstrated a broad spectrum of antimicrobial activity, positioning them as promising candidates for further investigation in the fight against various pathogenic microorganisms. thepharmajournal.comresearchgate.net
The antibacterial potential of benzohydrazide analogues has been evaluated against a variety of both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that these compounds can effectively inhibit the growth of clinically relevant bacterial strains. researchgate.net
For instance, certain novel 2-hydroxy benzyl (B1604629) hydrazide derivatives have shown significant antibacterial action. jchr.org One such derivative, compound C-7, exhibited larger zones of inhibition against both the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli when compared to the standard drug ciprofloxacin. jchr.org Similarly, other research has documented the activity of benzohydrazide Schiff bases against S. aureus and E. Coli. derpharmachemica.com Some derivatives have shown particular potency against Gram-negative bacteria, which are often more challenging to treat due to their complex outer membrane. derpharmachemica.comnih.govbioworld.com The inability of many antibiotics to cross this outer membrane is a primary reason for their lack of efficacy against Gram-negative organisms. nih.gov
Conversely, some studies indicate that certain benzohydrazide derivatives show preferential activity against Gram-positive bacteria. nih.govmdpi.com For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were found to be active against Gram-positive strains with Minimum Inhibitory Concentration (MIC) values of 2.5–5.0 mg/mL, but showed no inhibition against Gram-negative bacteria. nih.gov This highlights the structural diversity within the benzohydrazide class and the potential for tailoring derivatives to target specific bacterial types. nih.govnih.gov
Table 1: Antibacterial Activity of Selected Benzohydrazide Derivatives
| Compound/Derivative | Bacterial Strain | Activity Measurement | Result |
|---|---|---|---|
| (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide (S3) | E. Coli (Gram-) | pMIC | 15 |
| Gentamycin (Reference) | E. Coli (Gram-) | pMIC | 13 |
| 2-hydroxy benzyl hydrazide derivative (C-7) | S. aureus (Gram+) | Zone of Inhibition | 2.0 cm |
| 2-hydroxy benzyl hydrazide derivative (C-7) | E. coli (Gram-) | Zone of Inhibition | 2.1 cm |
| Ciprofloxacin (Reference) | S. aureus / E. coli | Zone of Inhibition | 1.9 cm |
Note: pMIC is the negative logarithm of the MIC value. A higher pMIC value indicates greater potency.
The antifungal properties of benzohydrazide derivatives have also been a subject of extensive research. nih.govnih.gov These compounds have been tested against a range of fungal pathogens, including yeasts like Candida albicans and molds such as Aspergillus niger. derpharmachemica.comresearchgate.net
Acylhydrazone derivatives, a subset of benzohydrazides, have shown potent, broad-spectrum antifungal activities. nih.gov For example, derivatives D13 [4-bromo-N′-(3,5-dibromo-2-hydroxybenzylidene)-benzohydrazide] and SB-AF-1002 [2,4-dibromo-N′-(5-bromo-2-hydroxybenzylidene)-benzohydrazide] were effective in inhibiting the growth of Sporothrix brasiliensis and Sporothrix schenckii with MICs ranging from 0.12 to 1 μg/ml. nih.gov In another study, a benzohydrazide derivative containing a sulfur group demonstrated good inhibitory activity against A. niger. derpharmachemica.com
Furthermore, research into 1,4-benzoxazin-3-one derivatives incorporating an acylhydrazone moiety has revealed promising activity against several plant-pathogenic (phytopathogenic) fungi, including Gibberella zeae and Pellicularia sasakii. frontiersin.org This suggests the potential application of these compounds in agriculture as well as medicine. mdpi.com
Table 2: Antifungal Activity of Selected Benzohydrazide Derivatives
| Compound/Derivative | Fungal Strain | Activity Measurement | Result |
|---|---|---|---|
| D13 | S. brasiliensis | MIC | 0.25–1 μg/ml |
| D13 | S. schenckii | MIC | 0.12–0.5 μg/ml |
| SB-AF-1002 | S. brasiliensis | MIC | 0.25–1 μg/ml |
| SB-AF-1002 | S. schenckii | MIC | 0.12–0.5 μg/ml |
| (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide (S3) | A. niger | pMIC | 14 |
| Compound E26 (Phenylthiazole acylhydrazone) | Magnaporthe oryzae | EC50 | 1.29 μg/mL |
Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
A particularly significant area of research is the evaluation of benzohydrazide derivatives against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. derpharmachemica.commdpi.comresearchgate.net The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the development of new drugs with novel mechanisms of action. nih.govnih.gov
Fluorophenylbenzohydrazides have emerged as a class of compounds with potent antimycobacterial activity and low cytotoxicity. nih.gov Several of these derivatives demonstrated good activity against Mtb with MIC values ranging from 0.625 to 6.25 μM. nih.gov Preliminary studies suggest that these compounds may act by inhibiting tryptophan biosynthesis, an essential pathway for the bacterium's survival in the host. nih.gov Other studies have also identified benzohydrazide derivatives with significant inhibitory activity against the Mtb H37Rv strain, with some compounds proving more active than the first-line drug Isoniazid. researchgate.net
Table 3: Antimycobacterial Activity of Selected Benzohydrazide Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity Measurement | Result |
|---|---|---|---|
| Fluorophenylbenzohydrazides (compounds 20–31, etc.) | M. tuberculosis | MIC | 0.625–6.25 μM |
| Compound 7a | M. tuberculosis H37Rv | % Inhibition (at 6.25 µg/mL) | 90% |
| Compound 7b | M. tuberculosis H37Rv | % Inhibition (at 6.25 µg/mL) | 98% |
| Compound B | M. tuberculosis H37Rv & INH-resistant Mtb | MIC | <6 μM |
Antineoplastic and Antiproliferative Investigations of Benzohydrazide Derivatives
In addition to their antimicrobial effects, benzohydrazide derivatives have been extensively investigated for their potential as anticancer agents. thepharmajournal.comnih.gov These studies have revealed significant antiproliferative activity against a range of human cancer cell lines. psecommunity.orgnih.gov
The cytotoxic effects of various benzohydrazide analogues have been tested against multiple human cancer cell lines using assays such as the MTT reduction assay. nih.govresearchgate.net A series of novel benzohydrazide derivatives containing dihydropyrazoles were evaluated for their antiproliferative activities against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HepG2 (hepatocellular carcinoma) cells. nih.govnih.gov
Among the synthesized compounds, one derivative, designated H20, exhibited the most potent antiproliferative activity across all four cell lines, with IC50 values of 0.46 μM (A549), 0.29 μM (MCF-7), 0.15 μM (HeLa), and 0.21 μM (HepG2). nih.govnih.gov This activity was linked to its potent inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Other studies on different sets of derivatives have also reported promising cytotoxic potential against these and other cell lines, such as HT-29 (colorectal adenocarcinoma). psecommunity.orgresearchgate.net For example, fluorinated Schiff bases derived from aminophenylhydrazines showed strong cytotoxic effects on the A549 cell line, with one compound recording an IC50 value of 0.64 μM. kne-publishing.comtums.ac.ir
Table 4: Antiproliferative Activity of Selected Benzohydrazide Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC50 Value (μM) |
|---|---|---|---|
| H20 | A549 | Lung Carcinoma | 0.46 |
| H20 | MCF-7 | Breast Adenocarcinoma | 0.29 |
| H20 | HeLa | Cervical Carcinoma | 0.15 |
| H20 | HepG2 | Hepatocellular Carcinoma | 0.21 |
| Erlotinib (Reference) | A549 | Lung Carcinoma | >100 |
| Erlotinib (Reference) | MCF-7 | Breast Adenocarcinoma | >100 |
| Erlotinib (Reference) | HeLa | Cervical Carcinoma | 10.66 |
| Erlotinib (Reference) | HepG2 | Hepatocellular Carcinoma | 12.35 |
| Fluorinated Schiff base (Compound 6) | A549 | Lung Carcinoma | 0.64 |
| Compound 7d (Aryl hydrazone phenanthrotriazine) | MCF-7 | Breast Adenocarcinoma | 22.6 |
| Compound 7d (Aryl hydrazone phenanthrotriazine) | HT-29 | Colorectal Adenocarcinoma | 13.4 |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Understanding the mechanism by which benzohydrazide derivatives exert their anticancer effects is crucial for their development as therapeutic agents. A primary mechanism identified is the induction of apoptosis, or programmed cell death, in cancer cells. kne-publishing.comacgpubs.org
Studies have shown that treatment with certain benzohydrazide derivatives leads to classic morphological changes associated with apoptosis, such as chromatin condensation and the formation of apoptotic bodies. kne-publishing.comtums.ac.ir The induction of apoptosis is often mediated through the caspase cascade, a family of proteases central to the apoptotic process. nih.gov For N-substituted benzamides, a related class of compounds, the apoptotic pathway was found to involve the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9, an initiator caspase. nih.govnih.gov Overexpression of the anti-apoptotic protein Bcl-2 was shown to inhibit this process, confirming the involvement of the intrinsic mitochondrial pathway. nih.govnih.gov
Further research has demonstrated that some derivatives can disrupt the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. researchgate.net One pyrazolo[3,4-d]pyridazine derivative was found to significantly inhibit the expression of the bcl-2 gene while upregulating the expression of the bax gene in A549 lung cancer cells, thereby shifting the balance in favor of apoptosis. researchgate.net
Enzyme Modulatory Activities of Benzohydrazide Scaffolds
The benzohydrazide moiety serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of enzyme modulatory activities. These activities are crucial in the context of developing therapeutic agents for various diseases. The following sections detail the inhibitory potential of benzohydrazide derivatives against several key enzyme targets.
Cholinesterase inhibitors are critical in the management of neurodegenerative diseases like Alzheimer's disease. mdpi.com The benzohydrazide scaffold has been explored for its potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Research on novel 2-benzoylhydrazine-1-carboxamides has shown that these compounds can act as dual inhibitors of both AChE and BChE. nih.gov For instance, a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated dual inhibition with IC50 values ranging from 27.0–106.8 μM for AChE and 58.0–277.5 μM for BChE. nih.gov The potency of these inhibitors was found to be influenced by the nature of the substituent on the benzene (B151609) ring and the length of the alkyl chain. mdpi.com
Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have also been identified as dual inhibitors of both cholinesterase enzymes, with IC50 values in the micromolar range. mdpi.com Specifically, some of these derivatives were found to be more potent inhibitors of AChE, while others showed a balanced inhibition of both enzymes or a preference for BChE. mdpi.com For example, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide was the most potent AChE inhibitor in one study. mdpi.com
In a study of tosylated acyl hydrazone derivatives, most compounds weakly inhibited AChE and BChE. However, one derivative, 3a, showed BChE inhibition with an IC50 value of 16.1 µM. mdpi.com This highlights the nuanced structure-activity relationships within the benzohydrazide class.
| Compound Class | Target Enzyme | Reported IC50 Values (µM) | Reference |
|---|---|---|---|
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0–106.8 | nih.gov |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BChE | 58.0–277.5 | nih.gov |
| Hydrazones of 4-(trifluoromethyl)benzohydrazide | AChE | 46.8–137.7 | mdpi.com |
| Hydrazones of 4-(trifluoromethyl)benzohydrazide | BChE | 19.1–881.1 | mdpi.com |
| Tosylated acyl hydrazone derivative (3a) | BChE | 16.1 | mdpi.com |
Protein kinases are key regulators of cellular processes, and their dysregulation is often implicated in cancer. Benzohydrazide derivatives have emerged as potential kinase inhibitors.
A series of novel benzohydrazide derivatives containing dihydropyrazoles were synthesized and evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors. nih.govnih.gov One compound from this series, H20, demonstrated potent EGFR inhibition with an IC50 value of 0.08 µM. nih.govnih.gov This compound also exhibited significant antiproliferative activity against several cancer cell lines. nih.govnih.gov
Furthermore, derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been identified as prospective inhibitors of microtubule affinity regulating kinase 4 (MARK4), a target for cancer, diabetes, and neurodegenerative diseases. nih.govnih.gov Two hydrazone derivatives from this class, H4 and H19, showed excellent inhibition of MARK4 in the nanomolar range and selectively inhibited the growth of cancer cells. nih.govnih.gov
| Compound Class | Target Kinase | Reported IC50 Values (µM) | Reference |
|---|---|---|---|
| Benzohydrazide with dihydropyrazole (H20) | EGFR | 0.08 | nih.govnih.gov |
| 4-(2-(dimethylamino)ethoxy)benzohydrazide derivative (H4) | MARK4 | Nanomolar range | nih.govnih.gov |
| 4-(2-(dimethylamino)ethoxy)benzohydrazide derivative (H19) | MARK4 | Nanomolar range | nih.govnih.gov |
Laccase is an enzyme involved in various biological processes, and its inhibition can have applications in different fields. Hydrazide-hydrazones, a class of compounds derived from benzohydrazides, have been studied as laccase inhibitors.
Research has shown that certain 4-hydroxybenzoic acid-based hydrazide-hydrazones can act as competitive inhibitors of laccase from Trametes versicolor, with Ki values in the micromolar range (24.0–26.4 µM). nih.govresearchgate.netresearchgate.net The inhibitory activity is influenced by the structure of the acyl unit in the hydrazide-hydrazone. nih.gov The 4-hydroxybenzoyl fragment appears to play a significant role in the inhibition, acting as a "decoy" substrate. nih.gov
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents that target novel enzymes. Benzohydrazide derivatives have shown promise in this area.
A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated for their ability to inhibit mycobacterial enzymes. nih.gov Several of these compounds demonstrated significant inhibitory activity against both enoyl-ACP reductase (InhA) and dihydrofolate reductase (DHFR). nih.gov Molecular docking studies suggested that these molecules bind to the active sites of both enzymes. nih.gov
Another study focused on 6-fluorophenylbenzohydrazides as inhibitors of tryptophan biosynthesis in Mycobacterium tuberculosis. nih.gov Several of these compounds showed good activity against the bacterium with MIC values between 0.625 and 6.25 µM. nih.gov
| Compound Class | Target Enzyme/Organism | Reported Activity (µM) | Reference |
|---|---|---|---|
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | InhA and DHFR | Appreciable inhibition | nih.gov |
| 6-Fluorophenylbenzohydrazides | M. tuberculosis | MIC: 0.625–6.25 | nih.gov |
Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease.
Various benzohydrazide derivatives have been investigated as MAO inhibitors. For instance, a series of tosylated acyl hydrazone derivatives were evaluated for their inhibitory activities against MAO-A and MAO-B. mdpi.com Compound 3o was the most potent inhibitor of MAO-A with an IC50 value of 1.54 µM, while compound 3s was the most potent inhibitor of MAO-B with an IC50 value of 3.64 µM. mdpi.com Kinetic studies revealed that these compounds acted as reversible competitive inhibitors. mdpi.com
Another study on 4-hydroxy-N'-[benzylidene/1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides found them to be highly potent dual inhibitors of MAO-A and MAO-B, with IC50 values in the lower micromolar range. nih.gov
| Compound Class | Target Enzyme | Reported IC50 Values (µM) | Reference |
|---|---|---|---|
| Tosylated acyl hydrazone (3o) | MAO-A | 1.54 | mdpi.com |
| Tosylated acyl hydrazone (3s) | MAO-B | 3.64 | mdpi.com |
| Benzothiazine-3-carbohydrazide dioxide (9i) | MAO-A | 0.11 | nih.gov |
| Benzothiazine-3-carboxylate dioxide (3) | MAO-B | 0.21 | nih.gov |
β-Secretase (BACE-1) is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.gov Inhibition of BACE-1 is therefore a major therapeutic target.
While specific studies on benzohydrazide derivatives as BACE-1 inhibitors are less common, related structures have been investigated. In the same study of tosylated acyl hydrazone derivatives mentioned earlier, compounds 3e, 3f, and 3n were found to be effective BACE-1 inhibitors with IC50 values of 8.63, 9.92, and 8.47 µM, respectively. mdpi.com This suggests that the broader hydrazone scaffold, to which benzohydrazides belong, has the potential for BACE-1 inhibition.
Antioxidant Activity Assessment of Benzohydrazide Derivatives (e.g., DPPH Radical Scavenging Assay)
Benzohydrazide derivatives have been investigated for their antioxidant properties through various in vitro assays that measure their ability to scavenge free radicals and reduce oxidative stress. derpharmachemica.comnih.gov Oxidative stress, caused by an imbalance of reactive oxygen species (free radicals), is implicated in numerous diseases, making antioxidants a key area of research. brieflands.com
The most common method for evaluating this activity is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. derpharmachemica.comnih.govpensoft.net In this test, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance, indicating its scavenging potential. nih.govpensoft.net Studies on various acetophenone (B1666503) benzoylhydrazones have shown that the presence of hydrazone and phenolic hydroxyl moieties contributes to their antioxidant activity. nih.gov For instance, a 2,4-dihydroxyacetophenone benzoylhydrazone was identified as a potent radical scavenger in the DPPH assay. nih.gov
Other assays used to confirm antioxidant potential include:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This method also measures the scavenging of a stable radical cation (ABTS•+). pensoft.nethilarispublisher.com
FRAP (Ferric Reducing Antioxidant Power) Assay : This assay assesses a compound's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov
ORAC (Oxygen Radical Absorbance Capacity) Assay : This test measures the capacity to neutralize peroxyl radicals. nih.gov
The structural features of benzohydrazide derivatives play a crucial role in their antioxidant capacity. The presence and position of hydroxyl groups on the aromatic rings generally enhance activity. nih.govpensoft.net Research indicates that many synthesized hydrazone derivatives exhibit good to moderate antioxidant activity compared to standards like Trolox and ascorbic acid. pensoft.nethilarispublisher.com
Table 1: Antioxidant Activity of Representative Benzohydrazide Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Assay | Key Finding | Reference |
|---|---|---|---|
| Acetophenone Benzoylhydrazones | DPPH | 2,4-dihydroxyacetophenone analogue was the most potent radical scavenger. | nih.gov |
| Acetophenone Benzoylhydrazones | FRAP | Unsubstituted compound showed superior capacity. | nih.gov |
| 4-Hydroxybenzhydrazide-hydrazones | DPPH | Moderate radical-scavenging capacities (31% to 46% at 1 mg/ml). | pensoft.net |
| 4-Hydroxybenzhydrazide-hydrazones | ABTS | Moderate activity, slightly better than DPPH results. | pensoft.net |
| Phenolic Monoterpenoid Hydrazides | DPPH, ABTS | All tested compounds exhibited good antioxidant activity compared to standards. | hilarispublisher.com |
| Substituted Benzohydrazides | DPPH | (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide showed good activity. | derpharmachemica.com |
Other Significant Preclinical Biological Activities of Benzohydrazide Analogues
Benzohydrazide analogues have demonstrated significant anti-inflammatory activity in various preclinical models. biointerfaceresearch.comresearchgate.net This activity is often linked to the inhibition of inflammatory mediators and pathways. nih.govnih.gov The carrageenan-induced rat paw edema model is a standard in vivo assay used to evaluate acute inflammation. In one study, a series of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides showed a significant reduction in paw edema, with N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide exhibiting the most potent activity, comparable to the reference drug diclofenac. researchgate.net
The mechanism behind the anti-inflammatory effects of these derivatives can involve the inhibition of key enzymes like cyclooxygenase (COX) or the reduction of pro-inflammatory cytokine production. nih.govnih.gov For example, certain benzimidazole (B57391) derivatives, which share structural similarities with some benzohydrazides, have been shown to inhibit pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-induced microglial cells. nih.govnih.gov Furthermore, the inhibition of sEH and FAAH, as discussed previously, directly contributes to anti-inflammatory outcomes by modulating endogenous lipid signaling pathways. nih.govnih.govmdpi.com
Benzohydrazide derivatives have been extensively studied for their potent activity against various agricultural pests, including nematodes and insects. biointerfaceresearch.comnih.gov These compounds can act as nonsteroidal ecdysone (B1671078) agonists, disrupting the molting process in insects, which leads to mortality. nih.govresearchgate.net
In terms of insecticidal activity, diacylhydrazine derivatives have shown high efficacy against lepidopteran pests. mdpi.comresearchgate.net For example, certain N-tert-butyl-N'-benzoyl-benzohydrazide analogues displayed insecticidal activity against the common cutworm (Spodoptera litura) that was superior to some existing insecticides. nih.gov Another study found that novel diacylhydrazine and acylhydrazone derivatives caused over 95% mortality in the beet armyworm (Spodoptera exigua) at a concentration of 10 mg/L. mdpi.com
Several benzohydrazide derivatives have also demonstrated excellent anti-nematode (nematicidal) activity. biointerfaceresearch.com In studies against root-knot nematodes, compounds such as 3,4-Dichloro-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide and N'-{4-[(benzoyloxy)imino]-cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide achieved a 93% and 91% reduction in gall formation on cucumber roots, respectively. biointerfaceresearch.com More recently, novel derivatives of benzhydroxamic acid were effective against both the parasitic nematode Haemonchus contortus and the free-living nematode Caenorhabditis elegans at micromolar concentrations, highlighting the potential of this chemical class in developing new anthelmintics to combat growing drug resistance. nih.govzenodo.orgresearchgate.net
Table 2: Insecticidal and Anti-nematode Activity of Benzohydrazide Analogues This table is interactive. You can sort and filter the data.
| Compound/Derivative Class | Target Organism | Activity | Reference |
|---|---|---|---|
| Diacylhydrazines | Beet armyworm (S. exigua) | >95% mortality at 10 mg/L | mdpi.com |
| N-tert-Butyl-N'-benzoyl-benzohydrazides | Common cutworm (S. litura) | High insecticidal activity, superior to reference compounds | nih.gov |
| 3,4-Dichloro-N'-...-benzohydrazide | Root-knot nematode | 93% decrease in gall formation | biointerfaceresearch.com |
| N'-{4-[(benzoyloxy)imino]...}-2-bromobenzohydrazide | Root-knot nematode | 91% decrease in gall formation | biointerfaceresearch.com |
| Benzhydroxamic acid derivatives | Haemonchus contortus | IC50 ~ 1 μM (adult males) | nih.govzenodo.org |
The search for novel antiretroviral agents has led to the investigation of various heterocyclic compounds, including derivatives of benzohydrazide. thepharmajournal.com These compounds can target different stages of the HIV replication cycle. nih.govdoi.org
One study reported a series of pyrazolobenzothiazine-based acetohydrazides, where thirteen of the fifteen synthesized compounds were found to be active inhibitors of HIV-1, with EC50 values below 20 μM. nih.gov Another investigation focused on a novel tetrahydroindazolylbenzamide derivative, which demonstrated a remarkable ability to inhibit HIV proliferation with low cytotoxicity (EC50 = 2.77 μM; CC50 = 118.7 μM). nih.gov Further mechanistic studies showed that this compound acts as a late reverse transcription inhibitor, blocking viral replication before the integration of viral DNA into the host genome. nih.gov The structure-activity relationship in this case highlighted the essential role of the primary benzamide (B126) moiety for antiviral activity. nih.gov These findings indicate that scaffolds incorporating hydrazide or related amide functionalities are promising for the development of new anti-HIV therapeutics. thepharmajournal.comdoi.org
Leishmaniasis is a parasitic disease for which current treatments suffer from toxicity and emerging resistance, necessitating the discovery of new therapeutic agents. mdpi.comnih.gov Benzohydrazide and related structures have been explored as potential antileishmanial compounds. derpharmachemica.commdpi.com
A study on new anthranyl phenylhydrazide derivatives revealed significant activity against Leishmania amazonensis. mdpi.com Several compounds in this series showed potent activity against the promastigote form of the parasite, with IC50 values between 1 and 5 μM. Structure-activity relationship analysis indicated that halogenation (with bromine or chlorine) on the phenyl rings increased antileishmanial activity. mdpi.com While these compounds did not inhibit the Leishmania arginase enzyme, in silico analysis suggested they might act by inhibiting another key parasite enzyme, pteridine (B1203161) reductase 1 (PTR1). mdpi.com
Other related heterocyclic structures, such as benzimidazole derivatives, have also shown potent antileishmanial effects against Leishmania major. nih.gov One such derivative exhibited an IC50 of 0.6787 µg/mL with low cytotoxicity, comparable to the standard drug Amphotericin B. nih.gov These findings underscore the potential of benzohydrazide and related scaffolds in the design of novel drugs to combat leishmaniasis.
Antidepressant Activity in Preclinical Models
The therapeutic potential of benzohydrazide derivatives in the context of depression has been an area of active investigation. Preclinical evaluations, primarily through in vivo animal models, are crucial for elucidating the antidepressant-like effects of these compounds. These models aim to simulate aspects of human depression and assess the efficacy of novel chemical entities.
One of the primary mechanisms through which some benzohydrazide derivatives are thought to exert their antidepressant effects is the inhibition of monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, the levels of these neurotransmitters in the brain can be increased, which is a well-established strategy for treating depression.
Various studies have synthesized and evaluated a range of benzohydrazide derivatives for their MAO inhibitory activity. For instance, a series of N′-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides were synthesized and tested for their ability to inhibit both MAO-A and MAO-B. mdpi.com Similarly, other research has focused on different substituted benzohydrazide compounds, demonstrating their potential as MAO inhibitors. nih.gov
The evaluation of antidepressant activity in preclinical settings commonly employs behavioral tests such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). nih.govherbmedpharmacol.com In these tests, a reduction in the duration of immobility is interpreted as an antidepressant-like effect. For example, in a study evaluating triazole-containing benzo[d]oxazoles, which share some structural similarities with the broader class of heterocyclic compounds under investigation, significant antidepressant activities were observed in the FST. nih.gov
While direct preclinical antidepressant data for the specific compound 4-(2-Phenylphenoxymethyl)benzohydrazide is not available in the reviewed literature, the consistent findings for various other benzohydrazide derivatives suggest that this class of compounds holds promise for the development of novel antidepressant agents. The antidepressant-like effects are often linked to their ability to inhibit monoamine oxidase, a key target in the pharmacological treatment of depression. Further preclinical studies, including behavioral models and detailed neurochemical analyses, would be necessary to fully characterize the antidepressant profile of specific derivatives like this compound.
Computational Chemistry and Molecular Modeling Approaches for Benzohydrazide Research
Molecular Docking Simulations for Ligand-Target Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.netnih.gov It is frequently used to predict the interaction between a small molecule (ligand) and a protein receptor. This allows researchers to understand the binding mechanism and affinity, which is crucial for drug design.
Molecular docking simulations are instrumental in predicting how a ligand, such as a benzohydrazide (B10538) derivative, fits into the binding site of a target protein. The simulation software samples a large number of possible orientations and conformations of the ligand within the protein's active site and scores them based on a variety of factors, including intermolecular forces.
The result is a prediction of the most stable binding mode, often expressed as a binding affinity or docking score (e.g., in kcal/mol). A lower binding energy value typically indicates a more stable and favorable interaction. For instance, in studies of benzohydrazide analogs targeting enzymes like acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B), docking scores help rank potential inhibitors. pensoft.net While specific docking studies for 4-(2-Phenylphenoxymethyl)benzohydrazide are not detailed in the available literature, the general methodology would involve docking it against a relevant biological target to predict its binding affinity.
Table 1: Example of Molecular Docking Results for a Hypothetical Benzohydrazide Derivative
| Target Protein | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |
| Enzyme A | -9.7 | 150 |
| Enzyme B | -8.5 | 450 |
| Enzyme C | -7.2 | 1200 |
This table is illustrative and represents the type of data generated from molecular docking studies.
Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the ligand-protein complex. This model allows for the precise identification of the amino acid residues in the protein's active site that are crucial for the interaction. nih.gov
The simulations reveal the specific types of intermolecular forces at play, such as:
Hydrogen Bonds: These are critical for the specificity and stability of binding. The hydrazide moiety (-CONHNH2) in benzohydrazide derivatives is a key site for hydrogen bonding. pensoft.net
Hydrophobic Interactions: The phenyl rings in this compound would be expected to form significant hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Pi Stacking: Aromatic rings can stack on top of each other, creating favorable electrostatic interactions. Docking studies on similar compounds often reveal these interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. researchgate.net
By understanding these interactions, medicinal chemists can modify the structure of the lead compound to enhance its binding affinity and selectivity for the target protein.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a powerful tool for understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and chemical reactivity. researchgate.net
For benzohydrazide derivatives, DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable 3D structure of the molecule.
Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. A smaller gap suggests higher reactivity. researchgate.net
Calculate Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other molecules and biological targets. researchgate.net
Predict Spectroscopic Properties: DFT can be used to calculate properties like IR and NMR spectra, which can help confirm the structure of a synthesized compound. researchgate.net
These calculations provide a fundamental understanding of the molecule's electronic properties, which underpins its biological activity. nih.gov
Table 2: Example of DFT-Calculated Parameters for a Benzohydrazide Analog
| Parameter | Calculated Value | Implication |
| HOMO Energy | -6.2 eV | Region prone to electrophilic attack |
| LUMO Energy | -1.8 eV | Region prone to nucleophilic attack |
| HOMO-LUMO Gap | 4.4 eV | Indicates high kinetic stability |
| Dipole Moment | 3.5 Debye | Reflects molecular polarity |
This table is illustrative and shows typical data obtained from DFT calculations.
Pharmacophore Modeling for De Novo Design and Lead Optimization
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Pharmacophore modeling identifies the essential 3D arrangement of these features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups, that are critical for binding to a specific target. nih.gov
This technique can be used in two primary ways:
Ligand-Based Pharmacophore Modeling: When the structures of several known active molecules are available but the receptor structure is not, a pharmacophore model can be generated based on the common features of the active ligands.
Structure-Based Pharmacophore Modeling: When the 3D structure of the protein target is known, a pharmacophore can be derived from the key interaction points between the protein and a known ligand within the binding site. nih.gov
Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of compounds to identify new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. This process is a cornerstone of de novo design (designing new molecules from scratch) and lead optimization, helping to guide the synthesis of more potent and selective compounds. nih.gov
Conformational Analysis and Molecular Dynamics Simulations for Conformational Landscape Exploration
A molecule's biological activity is not just dependent on its 2D structure but also on its 3D shape or conformation. Molecules, especially those with rotatable bonds like this compound, are flexible and can exist in multiple conformations. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. researchgate.net
While static methods like molecular docking provide a snapshot, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a ligand and its target protein behave in a simulated physiological environment (including water and ions).
MD simulations are used to:
Explore the Conformational Landscape: Identify the different shapes a molecule can adopt and the energy barriers between them.
Assess Binding Stability: Verify the stability of the binding mode predicted by molecular docking. An MD simulation can show whether a ligand remains stably bound in the active site or if it dissociates over time.
Analyze Protein Flexibility: Proteins are not rigid structures. MD simulations show how a protein's shape can change upon ligand binding, a concept known as "induced fit."
Calculate Binding Free Energy: More rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to provide a more accurate estimation of binding affinity than docking scores alone. researchgate.net
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling and Pharmacokinetic Parameter Prediction
For a compound to be an effective drug, it must not only bind to its target but also possess favorable ADME properties. In silico tools are widely used to predict these properties early in the drug discovery process, reducing the risk of late-stage failures. rsc.orgresearchgate.net
These predictive models use a molecule's structure to estimate various pharmacokinetic parameters:
Absorption: Parameters like Caco-2 permeability (predicting intestinal absorption) and human intestinal absorption (HIA) are calculated. mdpi.com
Distribution: Predictions include blood-brain barrier (BBB) penetration, which is crucial for drugs targeting the central nervous system, and plasma protein binding (PPB).
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for anticipating drug-drug interactions. mdpi.com
Excretion: Properties related to how the body eliminates the drug are estimated.
Toxicity (ADMET): Some platforms also include predictions for potential toxicity, such as cardiotoxicity (hERG inhibition) or mutagenicity.
By generating an early ADME profile for a compound like this compound, researchers can identify potential liabilities and make structural modifications to improve its drug-like properties. nih.govnih.gov Machine learning and quantitative structure-property relationship (QSPR) models are increasingly used to make these predictions more accurate. nih.govgarethconduit.org
Table 3: Example of an In Silico ADME Prediction for a Benzohydrazide Derivative
| ADME Parameter | Predicted Value/Classification | Desirability |
| Caco-2 Permeability | High | Good |
| Human Intestinal Absorption | >90% | Good |
| Blood-Brain Barrier (BBB) Permeant | No | Varies by target |
| CYP2D6 Inhibitor | Yes | Potential liability |
| hERG Inhibition | Low risk | Good |
| Lipinski's Rule of Five | 0 Violations | Good (Drug-like) |
This table is illustrative, representing a typical output from in silico ADME prediction software.
Future Directions and Research Perspectives for 4 2 Phenylphenoxymethyl Benzohydrazide and Its Derivatives
Exploration of Novel Synthetic Pathways and Advanced Derivatization Strategies
The future synthesis of 4-(2-Phenylphenoxymethyl)benzohydrazide and its analogs will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies. While classical approaches involving the reaction of a corresponding ester with hydrazine (B178648) hydrate (B1144303) are effective, exploring microwave-assisted and flow chemistry techniques could significantly reduce reaction times and improve yields. researchgate.net
Advanced derivatization strategies will be crucial to unlocking the full therapeutic potential of this scaffold. A systematic structure-activity relationship (SAR) study is warranted to understand how modifications to the different moieties of the molecule impact its biological activity. Key areas for derivatization include:
Substitution on the Phenyl Rings: Introducing a variety of electron-donating and electron-withdrawing groups on both the phenyl ring of the benzohydrazide (B10538) core and the terminal phenyl ring of the phenoxymethyl (B101242) group can modulate the electronic properties and steric bulk of the molecule. This can influence binding affinity to biological targets.
Modification of the Hydrazide Moiety: The hydrazide functional group is a key pharmacophore and can be converted into various heterocyclic systems such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. researchgate.net These modifications can enhance biological activity and improve pharmacokinetic properties.
Alteration of the Ether Linkage: Replacing the ether oxygen with sulfur (thioether) or an amino group (amine) could provide insights into the importance of this linkage for biological activity and may lead to compounds with different pharmacological profiles.
| Derivatization Strategy | Rationale | Potential Outcome |
| Phenyl Ring Substitution | Modulate electronic and steric properties | Enhanced target binding and selectivity |
| Hydrazide Moiety Cyclization | Introduce novel pharmacophores | Improved biological activity and pharmacokinetics |
| Ether Linkage Modification | Investigate the role of the linker | Altered pharmacological profile |
Advanced Preclinical Biological Screening and In-Depth Target Validation
A comprehensive preclinical screening cascade is essential to identify the most promising therapeutic applications for this compound and its derivatives. Given the known activities of the broader benzohydrazide class, initial screening should focus on:
Anticancer Activity: Evaluation against a panel of human cancer cell lines representing different tumor types will be critical. High-throughput screening (HTS) can be employed to rapidly assess the cytotoxic and cytostatic effects of a library of derivatives.
Antimicrobial Activity: Screening against a diverse panel of pathogenic bacteria and fungi, including drug-resistant strains, is warranted. derpharmachemica.comderpharmachemica.com
For the most active compounds, in-depth target validation will be necessary to elucidate their mechanism of action. This can be achieved through a combination of computational and experimental approaches:
Molecular Docking Studies: In silico modeling can predict the binding of the compounds to known biological targets, such as enzymes or receptors implicated in cancer or microbial pathogenesis. researchgate.net
Enzymatic Assays: For compounds predicted to inhibit specific enzymes, in vitro assays can confirm their inhibitory activity and determine key parameters like IC50 values.
Cell-Based Assays: Techniques such as Western blotting, flow cytometry, and immunofluorescence can be used to investigate the effects of the compounds on specific cellular pathways and processes.
Integration of Multi-Omics Data for Comprehensive Mechanism of Action Elucidation
To gain a holistic understanding of the cellular response to this compound derivatives, the integration of multi-omics data is a powerful approach. This involves the simultaneous analysis of different molecular layers within a biological system. Key omics technologies that can be applied include:
Transcriptomics (RNA-Seq): To identify changes in gene expression patterns in response to compound treatment.
Proteomics: To analyze alterations in the cellular proteome, including protein expression levels and post-translational modifications.
Metabolomics: To profile changes in the levels of small molecule metabolites, providing insights into the metabolic pathways affected by the compound.
By integrating these datasets, researchers can construct comprehensive network models of the drug's mechanism of action, identify novel drug targets, and discover potential biomarkers for predicting treatment response.
| Omics Technology | Information Gained | Potential Application |
| Transcriptomics | Changes in gene expression | Identification of affected cellular pathways |
| Proteomics | Alterations in protein levels and modifications | Discovery of direct and indirect protein targets |
| Metabolomics | Changes in metabolite profiles | Understanding of metabolic reprogramming |
Development of Targeted Delivery Systems for Enhanced Therapeutic Efficacy
To improve the therapeutic index of promising this compound derivatives, the development of targeted drug delivery systems is a crucial future direction. These systems aim to increase the concentration of the drug at the site of action while minimizing exposure to healthy tissues, thereby reducing potential side effects. Potential strategies include:
Nanoparticle-Based Delivery: Encapsulating the compounds within nanoparticles, such as liposomes or polymeric nanoparticles, can improve their solubility, stability, and pharmacokinetic profile. The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that specifically recognize and bind to receptors overexpressed on cancer cells or microbial pathogens.
Prodrug Approaches: The benzohydrazide moiety can be modified to create prodrugs that are inactive until they reach the target tissue, where they are converted to the active form by specific enzymes or physiological conditions (e.g., lower pH in the tumor microenvironment).
Fostering Collaborative Research and Interdisciplinary Approaches in Benzohydrazide Research
The multifaceted nature of drug discovery and development necessitates a collaborative and interdisciplinary approach to advance the research on this compound. Fostering collaborations between academic research groups, pharmaceutical companies, and clinical researchers will be essential. This can be achieved through:
Consortia and Research Networks: Establishing networks of researchers with expertise in medicinal chemistry, pharmacology, molecular biology, computational biology, and clinical medicine can accelerate progress.
Open Science Initiatives: Sharing data and research findings through open-access platforms can facilitate broader collaboration and avoid duplication of effort.
Public-Private Partnerships: Collaborations between academic institutions and industry can bridge the gap between basic research and clinical development, providing the necessary resources and expertise to bring new therapies to patients.
By pursuing these future directions, the scientific community can systematically explore the therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
